2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide
Description
2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide is a chemical compound with the molecular formula C12H13BrF3NO and a molecular weight of 324.14 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl-substituted phenyl group attached to a butanamide backbone .
Properties
IUPAC Name |
2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO/c1-7(2)10(13)11(18)17-9-5-3-4-8(6-9)12(14,15)16/h3-7,10H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTVKJUQXSWMPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC(=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbutanoic acid, bromine, and 3-(trifluoromethyl)aniline.
Reaction Conditions: The reaction conditions often involve the use of a solvent like dichloromethane or toluene, and a catalyst such as triethylamine.
Chemical Reactions Analysis
2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of corresponding substituted products.
Oxidation Reactions: The methyl group can undergo oxidation to form carboxylic acids or aldehydes under appropriate conditions.
Reduction Reactions: The carbonyl group in the butanamide backbone can be reduced to form alcohols or amines.
Scientific Research Applications
2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The bromine atom and the amide group contribute to the compound’s reactivity and binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide can be compared with similar compounds such as:
2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]propanamide: This compound has a similar structure but with a shorter carbon chain.
2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide: This compound has a longer carbon chain, which may affect its reactivity and biological activity.
2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]hexanamide: This compound has an even longer carbon chain, further influencing its properties.
Biological Activity
2-Bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide is a synthetic organic compound notable for its unique molecular structure, which includes a bromine atom and a trifluoromethyl group attached to a phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C12H13BrF3NO
- Molecular Weight : Approximately 310.11 g/mol
- Structural Features :
- Bromine atom enhances reactivity.
- Trifluoromethyl group increases metabolic stability and lipophilicity, potentially improving bioavailability.
The biological activity of 2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide is thought to involve interactions with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups plays a crucial role in its reactivity and binding affinity, which may lead to various biological effects:
- Interaction with Enzymes and Receptors : The compound may interact with various enzymes or receptors, influencing biochemical pathways that could lead to therapeutic effects.
- Pharmacokinetics : The fluorine atoms can enhance metabolic stability and alter distribution within the body, potentially affecting the compound's efficacy.
Case Studies and Research Findings
- Anticancer Studies :
- A study exploring organofluorine compounds indicated that those with similar structural motifs could inhibit tumor growth in vitro, suggesting that 2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide may have similar effects.
- Antimicrobial Activity :
- Preliminary investigations into related compounds have shown promising results against bacterial infections, indicating a potential for further development in this area.
- Pharmacological Profiling :
Comparative Analysis with Related Compounds
The following table summarizes the structural variations among compounds related to 2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Bromo-N-[2-(trifluoromethyl)phenyl]butanamide | C11H11BrF3NO | Different position of trifluoromethyl group |
| 2-Bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide | C12H13BrF3NO | Additional methyl group |
| 2-Bromo-N-[3-(trifluoromethyl)phenyl]acetamide | C9H7BrF3NO | Acetamide instead of butanamide |
Q & A
Q. What are the common synthetic routes for preparing 2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of a precursor, such as 3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide, using reagents like -bromosuccinimide (NBS) or molecular bromine () under controlled conditions. Catalysts such as FeCl or AlCl are critical for regioselectivity, particularly to avoid side reactions from the electron-withdrawing trifluoromethyl group. Solvent choice (e.g., dichloromethane or CCl) and temperature (0–25°C) significantly impact yield. For example, lower temperatures minimize decomposition of the brominated intermediate. Purity is optimized via column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : , , and -NMR confirm regiochemistry and detect impurities. The trifluoromethyl group () appears as a singlet near δ -60 ppm in -NMR, while bromine deshields adjacent protons in -NMR.
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with high-resolution mass spectrometry (HRMS) validates molecular mass and purity (>95%).
- X-ray Crystallography : Single-crystal analysis resolves steric effects from the bulky trifluoromethyl and bromine substituents, aiding in understanding conformational stability .
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The group is strongly electron-withdrawing, activating the adjacent carbonyl carbon toward nucleophilic attack (e.g., by amines or alkoxides). However, steric hindrance from the 3-methyl and bromine substituents slows reaction kinetics. Kinetic studies (via -NMR monitoring) show that reactions in polar aprotic solvents (e.g., DMF) at 60°C improve conversion rates by reducing steric crowding. Computational modeling (DFT) predicts transition states and guides solvent/catalyst selection .
Advanced Research Questions
Q. How can reaction yields be optimized for Suzuki-Miyaura cross-coupling involving the bromine moiety?
- Methodological Answer : The bromine atom serves as a leaving group for palladium-catalyzed cross-coupling. Key parameters:
- Catalyst System : Pd(PPh) or Pd(dppf)Cl with ligands (e.g., SPhos) enhance oxidative addition efficiency.
- Base : KCO or CsCO in THF/HO (3:1) at 80°C improves coupling rates.
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 1–2 hours while maintaining >80% yield. Post-reaction purification via flash chromatography removes palladium residues .
Q. What computational strategies predict the compound’s metabolic stability in pharmacological studies?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp estimate metabolic pathways (e.g., cytochrome P450 oxidation). The bromine atom increases molecular weight and lipophilicity (clogP ~3.2), potentially reducing renal clearance.
- Docking Studies : Molecular docking into enzyme active sites (e.g., CYP3A4) identifies susceptible positions for demethylation or dehalogenation. MD simulations (AMBER/NAMD) assess binding stability over 100-ns trajectories .
Q. How does steric hindrance from the 3-methyl group affect crystallization behavior?
- Methodological Answer : The 3-methyl group disrupts crystal packing, leading to polymorphic variability. Screening crystallization solvents (e.g., ethanol vs. acetone) reveals that ethanol favors a monoclinic lattice with higher thermal stability (TGA/DSC shows decomposition >200°C). Synchrotron XRD resolves subtle torsional angles between the amide and phenyl rings, critical for designing co-crystals with improved solubility .
Q. What strategies mitigate racemization during amide bond formation in derivatives of this compound?
- Methodological Answer : Racemization occurs via oxazolone intermediate formation. Mitigation approaches:
- Coupling Reagents : Use HATU/DIPEA in DMF instead of EDCl/HOBt to reduce activation time.
- Low-Temperature Activation : Pre-cool reagents to -20°C before mixing.
- Chiral HPLC : Monitor enantiomeric excess (ee) using a Chiralpak IA column (hexane/IPA 90:10). Derivatization with Marfey’s reagent confirms configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
